molecular formula C16H16N4O6 B12585562 N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid CAS No. 651006-13-2

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid

Katalognummer: B12585562
CAS-Nummer: 651006-13-2
Molekulargewicht: 360.32 g/mol
InChI-Schlüssel: BXFSYPJHTXJIJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid is a chemical compound with a complex structure that includes both an amide and a nitric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide typically involves the reaction of 10-acetyl-7-aminophenoxazin-3-yl with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as magnesium nitrate, to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature of around 70°C and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide
  • N-(10-acetyl-7-aminophenoxazin-3-yl)formamide
  • N-(10-acetyl-7-aminophenoxazin-3-yl)propionamide

Uniqueness

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

651006-13-2

Molekularformel

C16H16N4O6

Molekulargewicht

360.32 g/mol

IUPAC-Name

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid

InChI

InChI=1S/C16H15N3O3.HNO3/c1-9(20)18-12-4-6-14-16(8-12)22-15-7-11(17)3-5-13(15)19(14)10(2)21;2-1(3)4/h3-8H,17H2,1-2H3,(H,18,20);(H,2,3,4)

InChI-Schlüssel

BXFSYPJHTXJIJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N)C(=O)C.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.